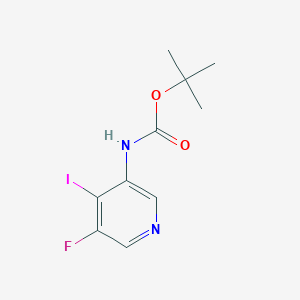
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves protection of amines and subsequent chemical transformations. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step . These methods demonstrate the versatility of tert-butyl carbamate derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often confirmed by spectroscopic methods such as NMR, MS, and FT-IR, and in some cases, by X-ray single crystal diffraction . Density functional theory (DFT) is used to computationally optimize the structure of these compounds, and the results typically match the experimental data from X-ray diffraction, indicating the reliability of the synthesis and characterization methods.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives undergo various chemical reactions, serving as building blocks in organic synthesis. For instance, they can react with organometallics to form hydroxylamines , or participate in iodolactamization reactions . These reactions are crucial for constructing complex molecules with potential pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds . These studies help in understanding the reactivity and stability of the molecules. Additionally, crystallographic analysis reveals the conformations and intermolecular interactions within the crystal lattice, which can influence the properties of the material .
Applications De Recherche Scientifique
1. Crystal Structure Analysis
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been used in the study of isomorphous crystal structures, where molecules are linked via hydrogen and halogen bonds involving the same carbonyl group. This research contributes to understanding the molecular interactions in crystallography (Baillargeon et al., 2017).
2. Intermediate in Biologically Active Compounds
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate in the synthesis of various biologically active compounds, including omisertinib (AZD9291). The development of rapid synthetic methods for this compound illustrates its relevance in pharmaceutical research (Zhao et al., 2017).
3. Synthesis of Carbamate Derivatives
Studies have focused on synthesizing different carbamate derivatives, including tert-butyl carbamates. These studies aid in understanding the structural characteristics and potential applications of these compounds in various fields, including medicinal chemistry and material science (Das et al., 2016).
4. X-ray Diffraction Studies
Tert-butyl carbamates have been subject to X-ray diffraction studies to understand their crystalline structures. This research is crucial in determining the physical properties of these compounds and their potential applications in various scientific fields (Sanjeevarayappa et al., 2015).
5. Photoredox-Catalyzed Reactions
Innovative use of tert-butyl carbamates in photoredox-catalyzed reactions has been explored, leading to the development of new pathways for synthesizing chemically significant compounds. These studies contribute significantly to the field of organic chemistry and synthetic methodologies (Wang et al., 2022).
6. Reactivity Studies
Research has also been conducted on the reactivity of various tert-butyl carbamates, exploring their potential in forming new compounds and structures, which is vital for advancing synthetic chemistry and drug development (Brugier et al., 2001).
Propriétés
IUPAC Name |
tert-butyl N-(5-fluoro-4-iodopyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFDXQUTGWIXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2511063.png)
![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)
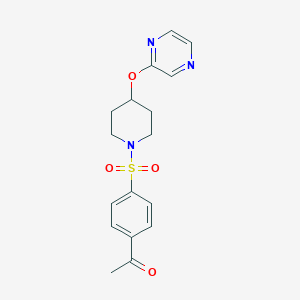
![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)
![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)
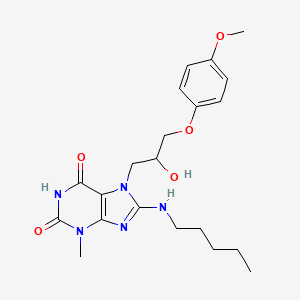
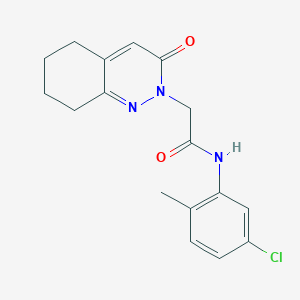
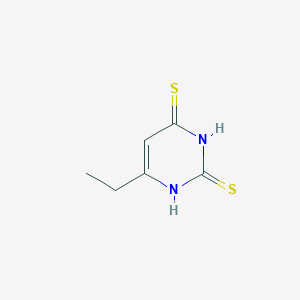
![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)
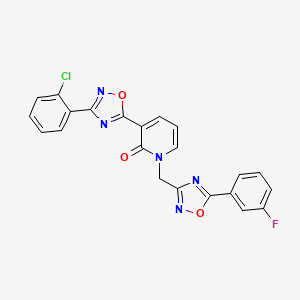
![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)
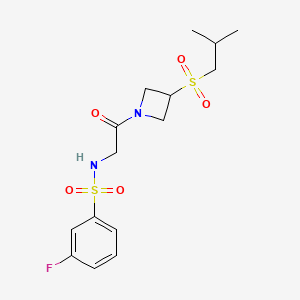
![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)